molecular formula C8H7N3O3 B13001808 1-Methylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione

1-Methylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione

Cat. No.: B13001808
M. Wt: 193.16 g/mol
InChI Key: MNZGVRAEKZLLIX-UHFFFAOYSA-N
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Description

1-Methylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione is a heterocyclic compound featuring a fused pyrido-pyrimidine core with three ketone groups at positions 2, 4, and 5. The methyl substitution at position 1 distinguishes it from other derivatives in this class.

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

1-methyl-8H-pyrido[2,3-d]pyrimidine-2,4,7-trione

InChI

InChI=1S/C8H7N3O3/c1-11-6-4(2-3-5(12)9-6)7(13)10-8(11)14/h2-3H,1H3,(H,9,12)(H,10,13,14)

InChI Key

MNZGVRAEKZLLIX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=O)N2)C(=O)NC1=O

Origin of Product

United States

Preparation Methods

Oxidative Cyclization Using Ceric Ammonium Nitrate (CAN)

A recent and efficient method involves the oxidative cyclization of substituted pyrimidine precursors using ceric ammonium nitrate (CAN) as the oxidant. This method is notable for its relatively high yields and suitability for library synthesis.

Procedure Summary:

  • Dissolve the precursor compound (e.g., a substituted hexahydropyridopyrimidine carboxylic acid tert-butyl ester) in a mixed solvent system (acetonitrile and water).
  • Add 1-10 equivalents of ceric ammonium nitrate in batches under stirring.
  • Monitor the reaction progress by thin-layer chromatography (TLC).
  • Upon completion, quench the reaction with saturated sodium sulfite solution.
  • Remove solvents by reduced pressure distillation.
  • Extract, dry, concentrate, and purify the product by column chromatography or recrystallization.

Yields: Typically range from 40% to 85%, depending on the substituents and reaction conditions.

Example:

Example No. Product Name Precursor Used Yield (%) MS (ESI) m/z [M+H]+
4 1-Methyl-3-benzylpyrido[4,3-d]pyrimidine-2,4,5-trione 5-dimethyl-3-benzyl-2,4-dioxo-hexahydropyridopyrimidine tert-butyl ester 78-82 284.13
6 1-Methyl-3-ethylpyrido[4,3-d]pyrimidine-2,4,5-trione 1,3-dimethyl-5-ethyl-2,4-dioxo-hexahydropyridopyrimidine tert-butyl ester 70-75 208.10

Comparative Analysis of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Advantages Limitations
Oxidative cyclization with CAN Ceric ammonium nitrate, acetonitrile/water 40-85 High yield, suitable for library synthesis Requires careful control of oxidant
Alkylation + Vilsmeier cyclization Alkyl halides, NaOH, POCl3/DMF, triethylamine, cyanoacetamide 40-53 (alkylation) Versatile for various substitutions Moderate yields, multi-step process
Acylation of intermediates Acid chlorides, pyrido[2,3-d]pyrimidine intermediates ~85 High yield for diacyl derivatives Requires preparation of intermediates

Research Findings and Practical Considerations

  • The oxidative cyclization method using ceric ammonium nitrate is favored for industrial and library synthesis due to its operational simplicity and scalability.
  • Alkylation followed by Vilsmeier reagent-mediated cyclization provides a route to diverse substituted pyridopyrimidines but involves more steps and moderate yields.
  • The choice of substituents on the nitrogen atoms and ring positions significantly affects the reaction outcome and product yield.
  • Purification is typically achieved by column chromatography or recrystallization, with TLC monitoring to ensure reaction completion.
  • The synthetic methods have been validated by mass spectrometry (ESI-MS), NMR spectroscopy, and IR spectroscopy to confirm the structure and purity of the products.

Chemical Reactions Analysis

Types of Reactions: 1-Methylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid in an organic solvent.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced pyridopyrimidine derivatives.

    Substitution: Formation of substituted pyridopyrimidine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
Recent studies have indicated that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit promising anticancer properties. The unique structure of 1-Methylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione allows for interaction with specific biological targets involved in cancer cell proliferation and survival. For instance:

  • Mechanism of Action : The compound may inhibit enzymes critical for DNA synthesis or repair in cancer cells.
  • Case Study : A study demonstrated that similar pyrimidine derivatives showed selective cytotoxicity against various cancer cell lines while sparing normal cells .

Neuroprotective Effects
Research has also suggested that this compound may possess neuroprotective properties. Its ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases:

  • Potential Applications : Investigating its effects on conditions like Alzheimer's disease and Parkinson's disease.
  • Preliminary Findings : In vitro studies have shown that related compounds can reduce oxidative stress markers in neuronal cells .

Environmental Science

Detection of Heterocyclic Amines
1-Methylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione can be utilized as a marker for the presence of heterocyclic amines in environmental samples. These compounds are known carcinogens formed during the cooking of meat:

  • Analytical Techniques : Methods such as HPLC-MS/MS are employed to quantify this compound in food samples.
  • Case Study : A study assessed the levels of heterocyclic amines in grilled meats and correlated them with dietary intake and cancer risk .

Material Science

Synthesis of Functional Materials
The compound's unique chemical structure makes it a candidate for synthesizing advanced materials with specific electronic or optical properties:

  • Applications in Electronics : Potential use in organic semiconductors or photovoltaic devices due to its electronic properties.
  • Research Findings : Experimental results indicate that modifications to the pyrido[2,3-d]pyrimidine structure can enhance conductivity and stability in polymer blends .

Summary Table of Applications

FieldApplicationDescription
Medicinal ChemistryAnticancer ResearchInhibition of DNA synthesis/repair enzymes; selective cytotoxicity
Neuroprotective EffectsModulation of neurotransmitter systems; potential treatment for neurodegeneration
Environmental ScienceDetection of Heterocyclic AminesMarker for carcinogenic compounds; quantification in food samples
Material ScienceSynthesis of Functional MaterialsUse in organic electronics; enhanced conductivity properties

Mechanism of Action

The mechanism of action of 1-Methylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like cyclin-dependent kinases (CDKs) by binding to their active sites . This inhibition disrupts the cell cycle, leading to antiproliferative effects. The compound’s lipophilicity allows it to diffuse easily into cells, enhancing its efficacy .

Comparison with Similar Compounds

Key Observations :

  • Methyl vs. For example, 1-methyl derivatives are likely less lipophilic than 1,3-diphenyl analogs .
  • Hydroxy and Amino Groups: The 5-hydroxy group in S2f and CAS 137278-09-2 enhances hydrogen-bonding capacity, critical for target binding in antiviral applications . Fluorophenylamino substituents (CAS 177082-59-6) introduce electron-withdrawing effects, improving metabolic stability .
  • Thermal Stability : High melting points (>294°C) in ethyl/p-tolyl derivatives () suggest robust crystalline structures, advantageous for formulation .

Physicochemical and Spectral Properties

  • Hydrogen Bonding: Compounds with 5-hydroxy groups (e.g., CAS 137278-09-2) have 2–3 H-bond donors, enhancing solubility (calculated XLogP ~1.5) .
  • Spectral Characterization :
    • ¹H NMR : Methyl groups (δ 1.2–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) dominate spectra, with splitting patterns confirming substitution positions .
    • HRMS : Accurate mass data (e.g., m/z 275.19 for fluorinated derivatives) validate molecular formulas .

Biological Activity

1-Methylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione (CAS No. 142168-85-2) is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-Methylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione is C8H7N3O2C_8H_7N_3O_2 with a molecular weight of 177.16 g/mol. The compound features a pyrido-pyrimidine core structure that contributes to its biological activity.

Synthesis

The synthesis of 1-Methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been reported through various methods. One notable method involves the reaction of 2-(Methylamino)pyridine-3-carboxamide with phenylisocyanate in toluene at elevated temperatures. The yield reported for this method was approximately 17% after a reaction time of 12 hours at 110°C .

Antitumor Activity

Research has indicated that compounds related to pyrido[2,3-d]pyrimidines exhibit significant antitumor properties. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines. A specific study highlighted the use of related compounds in malignant pleural mesothelioma (MPM), where they demonstrated antiproliferative effects by blocking key signaling pathways such as the ERK pathway .

The biological activity of 1-Methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione may be attributed to its ability to interact with cellular signaling pathways. The compound has been shown to affect the expression of proteins involved in cell proliferation and survival. For example, in studies involving MPM cells, the compound exhibited effects on CD44 expression and ERK phosphorylation .

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrido[2,3-d]pyrimidine derivatives:

  • Study on Malignant Pleural Mesothelioma : This study assessed the effects of trametinib combined with pyrido derivatives on MPM cells. The findings suggested enhanced antitumor effects when used in combination therapy compared to monotherapy .
  • Antiproliferative Effects : In vitro tests on various cancer cell lines demonstrated that certain derivatives significantly inhibited cell migration and invasion processes. This highlights the potential for these compounds as therapeutic agents in oncology .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of cell proliferation in MPM
Signaling Pathway ModulationEffects on ERK phosphorylation and CD44 expression
Migration and InvasionSignificant inhibition observed in vitro

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